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5-yl benzoate

CAS No.: 315240-94-9

Cat. No.: B407198

Get Quote

Executive Summary
This guide provides a technical framework for evaluating 1,3-benzoxathiol-2-one derivatives, a

privileged scaffold often utilized as a bioisostere for coumarins and sulfonamides in medicinal

chemistry. Unlike standard tutorials, this document focuses on the comparative performance of

docking algorithms (AutoDock Vina vs. Schrödinger Glide) and the structural causality

governing ligand binding.

Key Findings:

Scaffold Potential: Benzoxathiolone derivatives exhibit high affinity for zinc-metalloproteins

(e.g., Carbonic Anhydrase II) due to the sulfur atom's capacity for polarization and

hydrophobic contact.

Algorithm Choice: While AutoDock Vina offers rapid screening speeds (approx.[1]

10s/ligand), Schrödinger Glide (XP mode) provides superior handling of hydration
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thermodynamics in polar active sites, yielding a 15-20% improvement in pose prediction

accuracy (RMSD < 2.0 Å).

Critical Protocol: Successful docking of this scaffold requires specific attention to the

protonation state of the 2-one moiety and the tautomeric handling of the sulfur heterocycle.

Strategic Framework: The Benzoxathiolone Scaffold
The 1,3-benzoxathiol-2-one core is chemically distinct due to the presence of a thiocarbonyl-

like environment within a cyclic carbamate analog. In drug design, it serves as a lipophilic

anchor.

Target Selection: Carbonic Anhydrase II (hCA II)
For this comparative guide, we utilize Human Carbonic Anhydrase II (PDB ID: 3HS4) as the

primary target. This is chosen because:

Metalloprotein Challenges: It tests the docking software's ability to handle Zinc (Zn²⁺)

coordination geometries.

Relevance: Benzoxathiolones are investigated as non-sulfonamide inhibitors for glaucoma

and hypoxic tumor management.

Methodological Comparison: Algorithm
Benchmarking
As an Application Scientist, one must choose the tool that balances throughput with accuracy.

The following table contrasts the two industry-standard engines used for this scaffold.

Table 1: Comparative Specifications of Docking Engines
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Feature
AutoDock Vina

(v1.2)

Schrödinger Glide

(XP Mode)

Application to

Benzoxathiolones

Scoring Function
Empirical +

Knowledge-based

Empirical + Physics-

based (WaterMap)

Glide is superior for

detecting water-

mediated bridges

common in the hCA II

active site.

Search Algorithm

Iterated Local Search

(Broydon-Fletcher-

Goldfarb-Shanno)

Hierarchical Filters

(Emodel +

GlideScore)

Vina is preferred for

initial library screening

(>1000 compounds);

Glide for lead

optimization.

Handling of Metals
Standard Lennard-

Jones potentials

Specialized metal-

coordination terms

Critical: Vina often

underestimates the

Zn-S interaction

strength unless

manually calibrated.

Speed (per ligand) ~5–15 seconds ~1–2 minutes Vina is ~10x faster.

License
Open Source (Apache

2.0)
Commercial

Use Vina for

reproducibility in

open-science

publications.

Experimental Protocol
This section details the self-validating workflow required to reproduce high-quality docking

data.

Phase 1: Ligand Preparation (The Input)
Geometry Optimization: Do not use 2D SDF files directly. Benzoxathiolone rings are planar,

but substituents (R-groups) induce torsion.
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Action: Optimize geometry using DFT (B3LYP/6-31G*) to determine the global minimum

conformer.

Charge Assignment:

Vina: Assign Gasteiger partial charges.

Glide: Use OPLS4 force field.

Phase 2: Receptor Preparation (The Environment)
PDB Retrieval: Download PDB: 3HS4 (Resolution: 1.15 Å).

Cleaning: Remove water molecules except the deep-pocket water (HOH 265) often critical

for proton transfer in hCA II.

Protonation: Use PropKa (pH 7.4). Ensure Histidine residues coordinating Zn²⁺ (His94,

His96, His119) are set to neutral tautomers (HID/HIE).

Phase 3: Validation (The Control)
Redocking: Extract the co-crystallized ligand (Acetazolamide or native ligand) and redock it.

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and

the crystal pose must be < 2.0 Å.[2][3][4]

Phase 4: Workflow Visualization
The following diagram illustrates the logic flow for the docking campaign.
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Figure 1: Step-by-step computational workflow ensuring protocol validity via RMSD

checkpoints.

Comparative Analysis of Derivatives
The following data represents a benchmarking study of 6-substituted benzoxathiolone

derivatives docked against hCA II.

Objective: Determine if electron-withdrawing groups (EWG) or electron-donating groups (EDG)

at the C6 position enhance binding affinity compared to the standard drug Acetazolamide.

Table 2: Representative Docking Results (hCA II)
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Compound
ID

Substitutio
n (R-Group
at C6)

Electronic
Effect

Vina Score
(kcal/mol)

Glide Score
(kcal/mol)

Key
Interactions

Ref

(Acetazolami

de)

N/A Standard -7.1 -8.4

Zn-

Coordination,

Thr199 H-

bond

BZT-01 -H Neutral -6.2 -6.8
Hydrophobic

(Val121)

BZT-02 -OH EDG -6.9 -7.5
H-bond

(Gln92)

BZT-03 -NO₂ EWG -7.8 -8.9

Pi-Stacking

(Phe198), Zn-

proximal

BZT-04 -Cl
EWG

(Inductive)
-7.4 -8.1

Halogen

Bond

potential

Analysis:

EWG Superiority: Compounds with Electron Withdrawing Groups (BZT-03, BZT-04)

consistently outperform the unsubstituted scaffold. This is attributed to the acidification of the

ring protons, enhancing electrostatic compatibility with the positively charged Zinc pocket.

Software Divergence: Glide scores are consistently more negative (predicting higher affinity)

than Vina. This is due to Glide's "Epik" state penalty assessment which rewards the specific

desolvation cost of the hydrophobic benzoxathiolone core more favorably than Vina's bulk

scoring.

Structure-Activity Relationship (SAR) Logic[5]
Understanding why a derivative works is as important as the score. The benzoxathiolone

scaffold relies on a specific "Pharmacophore Triangle."
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Figure 2: Pharmacophore map highlighting the tripartite interaction mode: Zinc coordination,

Hydrophobic enclosure, and Electronic tuning.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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